molecular formula C20H22F2N4O B5510527 2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5510527
M. Wt: 372.4 g/mol
InChI Key: DILVKFOYRONFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decanone derivatives involves several key steps, including regioselective synthesis through cycloaddition reactions and subsequent modifications to introduce specific functional groups such as difluorobenzyl and methyl-pyrazinyl moieties. For instance, Farag et al. (2008) described the regioselective synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives (Farag, Elkholy, & Ali, 2008).

Scientific Research Applications

Environmental and Health Impact Studies

Studies on perfluoroalkyl acids (PFAAs) and related compounds have demonstrated their widespread presence in the environment and humans. For instance, research has shown that PFAAs are persistent, bioaccumulative, and have been found in serum samples of pregnant women, indicating potential health risks to fetuses due to transplacental transfer (Jiang et al., 2014). These studies underline the importance of understanding the environmental distribution and human exposure levels of synthetic chemicals, including compounds with structures similar to "2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one".

Exposure Assessment and Health Risks

The examination of polyfluoroalkyl chemicals in the U.S. population has provided insights into the exposure levels and potential health impacts of these substances. For example, research indicated that exposure to certain PFCs is associated with changes in cholesterol levels, body weight, and insulin resistance, suggesting potential implications for metabolic health (Nelson et al., 2009). Such findings emphasize the need for detailed chemical analysis and health impact assessments for a wide range of synthetic chemicals.

properties

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-8-(3-methylpyrazin-2-yl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O/c1-14-19(24-7-6-23-14)25-8-4-20(5-9-25)11-18(27)26(13-20)12-15-2-3-16(21)17(22)10-15/h2-3,6-7,10H,4-5,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILVKFOYRONFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one

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